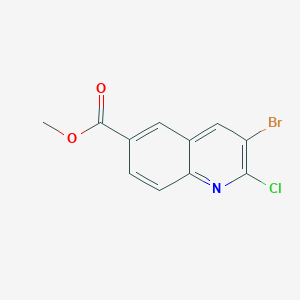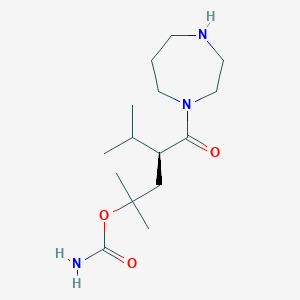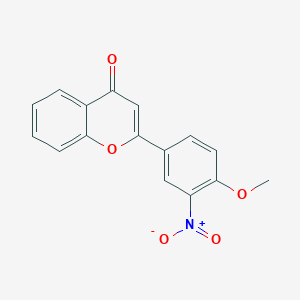![molecular formula C13H10Cl2N4 B11836663 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-09-6](/img/structure/B11836663.png)
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various amines.
Benzylation: The chloromethylbenzyl group is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with benzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxides, and reduced derivatives, which can be further utilized in different applications.
科学的研究の応用
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylbenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6-position of the purine ring.
7-Benzyl-7H-purine: A compound with a benzyl group attached to the purine ring.
6-Chloro-7-(2-methylbenzyl)-7H-purine: A similar compound with a methylbenzyl group instead of a chloromethylbenzyl group.
Uniqueness
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine is unique due to the presence of both chlorine and chloromethylbenzyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
924904-09-6 |
|---|---|
分子式 |
C13H10Cl2N4 |
分子量 |
293.15 g/mol |
IUPAC名 |
6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-3-1-2-4-10(9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChIキー |
PSRRAHZAHLKVIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)



![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)


![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)




![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)

